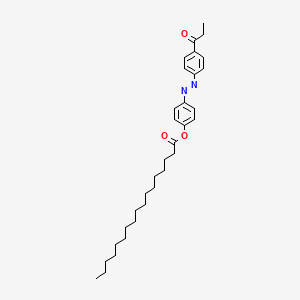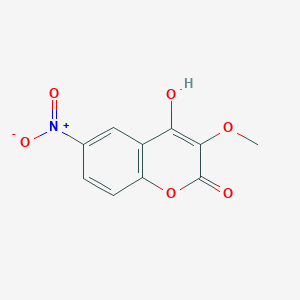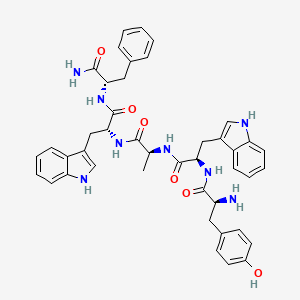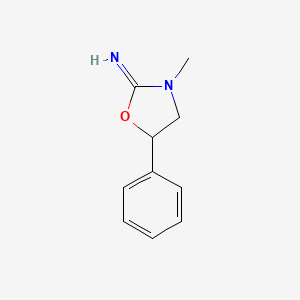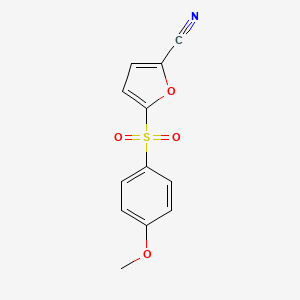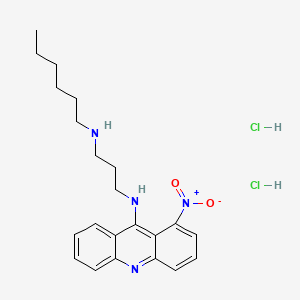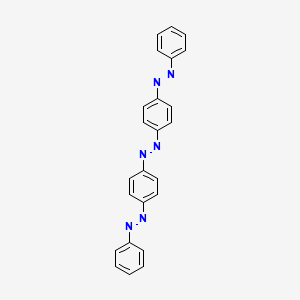
4,4'-Bis(phenylazo)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(phenylazo)azobenzene is an organic compound belonging to the class of azo compounds. It is characterized by the presence of two phenylazo groups attached to a central azobenzene core. This compound is known for its vibrant color and its ability to undergo reversible photoisomerization, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(phenylazo)azobenzene typically involves the azo coupling reaction. This process starts with the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Bis(phenylazo)azobenzene follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Bis(phenylazo)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions typically yield hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzene derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(phenylazo)azobenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 4,4’-Bis(phenylazo)azobenzene exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change in molecular geometry affects the compound’s physical and chemical properties, enabling its use in various applications. The molecular targets and pathways involved in this process include the absorption of photons and the subsequent isomerization of the azo bond .
Comparación Con Compuestos Similares
Azobenzene: The parent compound of 4,4’-Bis(phenylazo)azobenzene, known for its photoisomerization properties.
4-Phenylazophenol: Another azo compound with similar photoresponsive characteristics.
Bis[4-(phenylazo)phenyl]amine: A multi-azobenzene compound with enhanced photochemical properties.
Uniqueness: 4,4’-Bis(phenylazo)azobenzene stands out due to its unique structure, which provides a higher degree of photoisomerization efficiency and stability compared to its analogs. This makes it particularly valuable in applications requiring precise control of molecular properties with light .
Propiedades
Número CAS |
73112-88-6 |
|---|---|
Fórmula molecular |
C24H18N6 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
bis(4-phenyldiazenylphenyl)diazene |
InChI |
InChI=1S/C24H18N6/c1-3-7-19(8-4-1)25-27-21-11-15-23(16-12-21)29-30-24-17-13-22(14-18-24)28-26-20-9-5-2-6-10-20/h1-18H |
Clave InChI |
CLMOIOFSZOQWIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



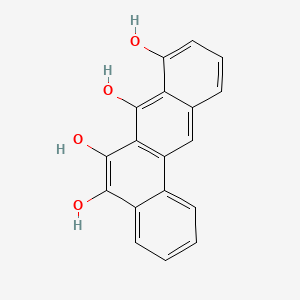
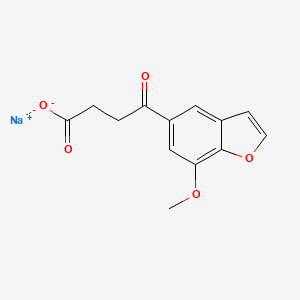

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

